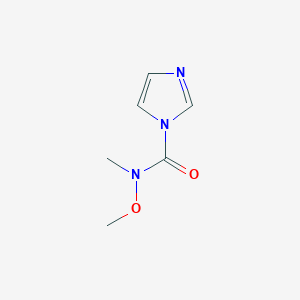

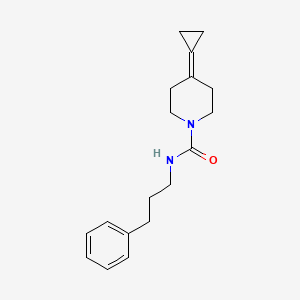

3-(4-Benzoyl-piperazine-1-carbonyl)-6-methoxy-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that have been explored for their potential in various applications, including antimicrobial activities and as precursors for novel synthesis targeting specific biological activities.

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions, such as microwave irradiation or in the presence of catalysts like piperidine. For instance, compounds with similar structures have been synthesized by reacting components like 7-methoxynaphthalen-2-ol, substituted aldehydes, and malononitrile in an ethanolic piperidine solution under microwave irradiation, leading to derivatives that crystallize in specific space groups and exhibit antimicrobial activities (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques like X-ray diffraction, revealing detailed crystallographic information. This data helps in understanding the 3D arrangement of atoms and the compound's stereochemistry, essential for its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving these compounds include reductive amination, reactions with electrophilic and nucleophilic reagents, and reactions under acidic conditions to generate N-acyliminium ions that are trapped by nucleophiles. These reactions yield a variety of products with potential biological activities (El-Agrody et al., 2002).

Aplicaciones Científicas De Investigación

Anti-proliferative Properties and DNA Binding

A study by Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating significant anti-proliferative effects on HT-29 cells (a colorectal cancer cell line). One compound, in particular, induced apoptosis through cell cycle arrest and interaction with DNA through groove binding. This suggests potential applications in chemotherapy, especially for colorectal cancer treatment (Ahagh et al., 2019).

Antimicrobial and Antifungal Activities

Okasha et al. (2022) reported on the synthesis of a pyran derivative with notable antibacterial and antifungal functionality, showcasing favorable antimicrobial activities comparable to reference antimicrobial agents. This positions the compound as a potential candidate for developing new antimicrobial therapies (Okasha et al., 2022).

Synthesis and Biological Activities of Piperazine Derivatives

Mallesha and Mohana (2011) focused on the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains. Moreover, certain compounds demonstrated moderate antioxidant activity, indicating their potential in developing treatments for diseases caused by oxidative stress and microbial infections (Mallesha & Mohana, 2011).

Antioxidant Derivatives

El Gaafary et al. (2021) synthesized 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, which was characterized and evaluated for its cytotoxic activity against several human cancer cell lines. The compound showed promising cytotoxic activities, indicating its potential as a chemotherapeutic agent. Additionally, the study included DFT calculations and molecular docking analysis, suggesting favorable ADMET properties and strong interaction with DNA methyltransferase 1, further supporting its application in cancer treatment (El Gaafary et al., 2021).

Propiedades

IUPAC Name |

3-(4-benzoylpiperazine-1-carbonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-28-17-7-8-19-16(13-17)14-18(22(27)29-19)21(26)24-11-9-23(10-12-24)20(25)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBONZAYKRWSPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzoyl-piperazine-1-carbonyl)-6-methoxy-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)